4-(5-methyl-1H-pyrazol-3-yl)pyridine
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Overview
Description
4-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of 4-(5-methyl-1H-pyrazol-3-yl)pyridine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting their growth . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects
Pharmacokinetics
The compound has a molecular weight of 15919 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The compound’s action results in the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Some pyrazole derivatives have shown significant cytotoxic activities against various cell lines . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some pyrazole derivatives have shown significant biological activities in animal models .
Metabolic Pathways
Some pyrazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: NaH in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazole or pyridine derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
4-(5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazole
- 4-chloropyridine
- 4-(1H-pyrazol-3-yl)pyridine
Uniqueness
4-(5-methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both a methyl group on the pyrazole ring and a pyridine ring. This combination of structural features provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the methyl group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
4-(5-methyl-1H-pyrazol-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPUEIZNBMJNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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